

Spectroscopic Profile of Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

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Introduction

Isopropyl 2-isopropylphenyl ether, a key organic compound, finds applications in various research and development sectors, including its use as a reference standard and in the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Isopropyl 2-Isopropylphenyl Ether**. Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their practical applications.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **Isopropyl 2-Isopropylphenyl Ether**, the following tables summarize predicted data obtained from computational models. This data serves as a valuable reference for spectral interpretation.

Table 1: Predicted ^1H NMR Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.2 - 7.4	Multiplet	4H	Aromatic protons
4.5 - 4.7	Septet	1H	CH (isopropoxy)
3.3 - 3.5	Septet	1H	CH (isopropyl)
1.3 - 1.4	Doublet	6H	CH ₃ (isopropoxy)
1.2 - 1.3	Doublet	6H	CH ₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
154 - 156	C (aromatic, C-O)
140 - 142	C (aromatic, C-CH)
126 - 128	CH (aromatic)
124 - 126	CH (aromatic)
122 - 124	CH (aromatic)
115 - 117	CH (aromatic)
71 - 73	CH (isopropoxy)
27 - 29	CH (isopropyl)
22 - 24	CH ₃ (isopropoxy)
23 - 25	CH ₃ (isopropyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Strong	C-H stretch (aliphatic)
1600, 1480	Medium-Strong	C=C stretch (aromatic)
1250 - 1200	Strong	C-O-C stretch (asymmetric)
1100 - 1000	Strong	C-O-C stretch (symmetric)
750 - 700	Strong	C-H bend (aromatic, ortho-disubstituted)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Proposed Fragment
178	40	[M] ⁺ (Molecular Ion)
136	100	[M - C ₃ H ₆] ⁺
118	30	[M - C ₃ H ₇ O] ⁺
91	50	[C ₇ H ₇] ⁺
43	80	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **Isopropyl 2-Isopropylphenyl Ether** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

2. ^1H NMR Acquisition:[1][2][3]

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[1]
- Shim the magnetic field to achieve homogeneity.[1]
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ^1H), pulse width, and relaxation delay.[1]
- Acquire the Free Induction Decay (FID) and perform Fourier transformation to obtain the spectrum.[3]
- Phase the spectrum and perform baseline correction.[1]
- Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

3. ^{13}C NMR Acquisition:[4][5]

- The sample preparation is the same as for ^1H NMR.
- Tune the probe to the ^{13}C frequency.[4]
- Use a standard pulse sequence for proton-decoupled ^{13}C NMR.[4]
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[6]
- Set a suitable spectral width (e.g., 0-220 ppm) and relaxation delay.[4]
- Process the data similarly to the ^1H NMR spectrum (Fourier transformation, phasing, baseline correction, and referencing).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

1. Sample Preparation:

- For liquid samples like **Isopropyl 2-Isopropylphenyl Ether**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[7]

2. Data Acquisition:[8]

- Record a background spectrum of the empty sample holder or clean ATR crystal.
- Place the prepared sample in the instrument's sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). [9]
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile compound like **Isopropyl 2-Isopropylphenyl Ether**, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

2. Ionization:

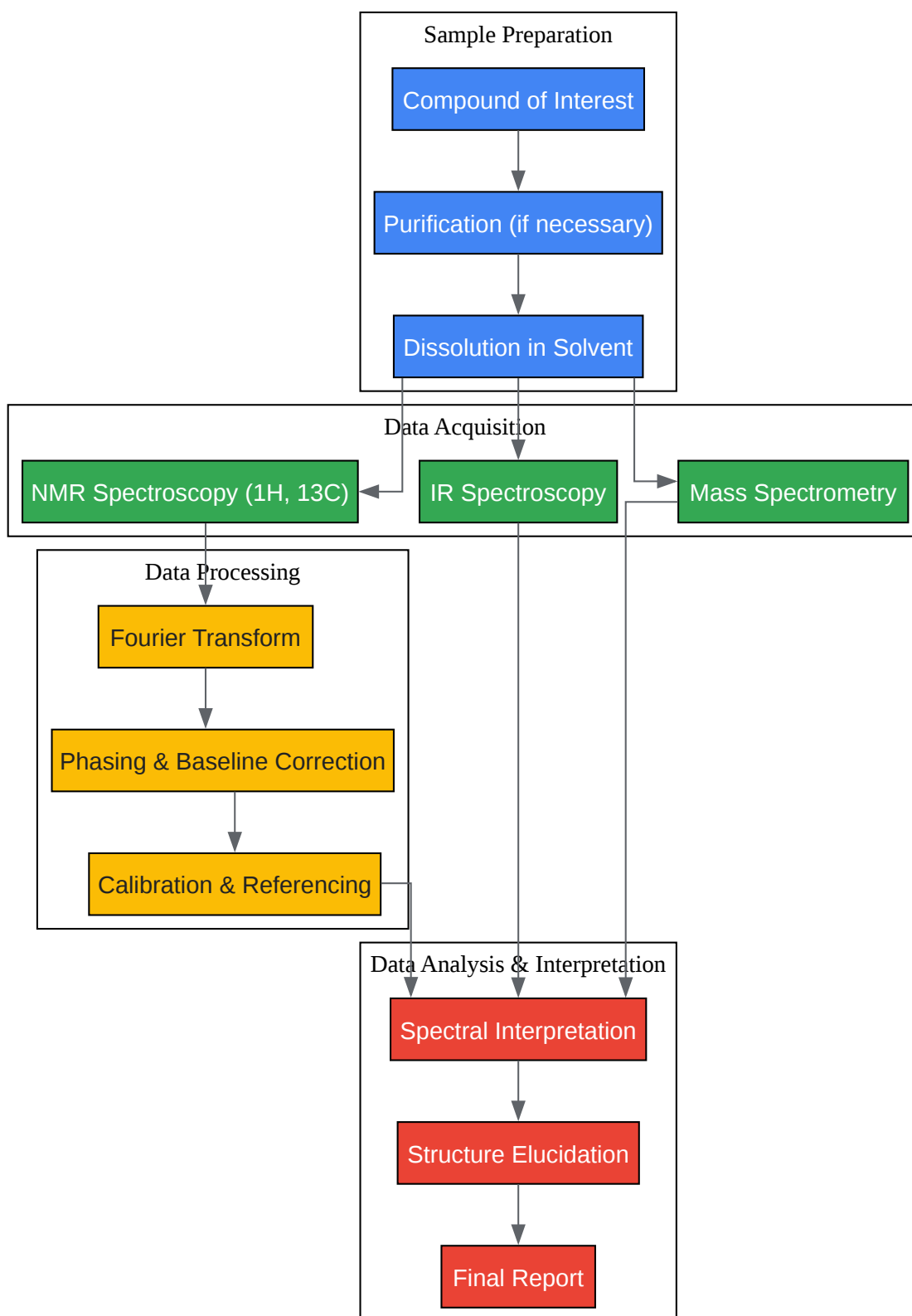
- Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.[10][11]
- In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

3. Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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